BMS-821095
Description
BMS-821095 is a non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is primarily active against HCV genotype 1b, with an IC50 value of 3.8 ± 0.6 nM against this genotype, as demonstrated in preclinical studies using human hepatocyte chimeric mice . However, its efficacy diminishes significantly against genotype 2a (IC50 = 365 ± 266 nM) . This compound has been investigated in combination therapies to mitigate resistance development, a common challenge with direct-acting antivirals (DAAs). For instance, monotherapy with this compound led to the emergence of the NS5B P495S resistance-associated substitution (RAS), resulting in viral rebound .
Properties
Molecular Formula |
C37H46N4O5S |
|---|---|
Molecular Weight |
658.86 |
IUPAC Name |
(4bS,5aR)-12-Cyclohexyl-N-(isopropylsulfonyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrobenzo[3,4]cyclopropa[5,6]-azepino[1,2-a]indole-9-carboxamide |
InChI |
InChI=1S/C37H46N4O5S/c1-22(2)47(44,45)38-35(42)24-10-14-29-32(16-24)40-21-37(36(43)41-25-11-12-26(41)20-39(3)19-25)18-31(37)30-17-27(46-4)13-15-28(30)34(40)33(29)23-8-6-5-7-9-23/h10,13-17,22-23,25-26,31H,5-9,11-12,18-21H2,1-4H3,(H,38,42)/t25-,26+,31-,37-/m0/s1 |
InChI Key |
JPJKSDFDJRQMNC-JNNSWRJTSA-N |
SMILES |
O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4N2C[C@]5(C(N6[C@@]7([H])CN(C)C[C@]6([H])CC7)=O)[C@](C5)([H])C8=CC(OC)=CC=C84)NS(=O)(C(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS821095; BMS 821095; BMS-821095 |
Origin of Product |
United States |
Comparison with Similar Compounds
BMS-788329 (NS5A Inhibitor)
- Potency: BMS-788329 exhibits superior potency across genotypes, with IC50 values of 0.012 ± 0.005 nM (genotype 1b) and 0.014 ± 0.007 nM (genotype 2a), making it approximately 300-fold more potent than BMS-821095 against genotype 1b .
- Resistance Profile : Resistance to BMS-788329 requires multiple mutations (e.g., NS5A L31V-Y93C) . In contrast, this compound resistance arises more readily with single mutations (e.g., P495S).
- Clinical Utility : BMS-788329 is often used in combination with protease inhibitors (e.g., telaprevir) to suppress resistance, whereas this compound is typically paired with NS5A or NS3 inhibitors .
BMS-605339 (NS3 Protease Inhibitor)
- Potency: BMS-605339 shows moderate activity against genotype 1b (IC50 = 3.5 ± 0.8 nM) but reduced efficacy against genotype 2a (IC50 = 81 ± 27 nM) .
- Resistance Profile: Monotherapy selects for RASs like NS3 D168E, whereas combination with this compound delays resistance .
- Synergy : In combination regimens, this compound and BMS-605339 demonstrate additive effects, but neither alone achieves sustained virologic response (SVR) due to rapid resistance .
BMS-961955 (NS5B Inhibitor)
- Potency: A structural analog of this compound, BMS-961955 has a higher EC50 (7.9 nmol·L⁻¹ vs. 5.0 nmol·L⁻¹ for this compound) against genotype 1b, indicating slightly reduced efficacy .
- Pharmacokinetics : this compound exhibits better metabolic stability compared to BMS-961955, making it more favorable for clinical development .
MK-0608 (NS5B Inhibitor)
- Resistance Pathway : MK-0608 selects for the NS5B S282T mutation, whereas this compound selects for P495S, highlighting divergent resistance mechanisms .
- Combination Therapy : MK-0608 combined with telaprevir achieved transient SVR in mice, but resistance emerged post-treatment. In contrast, this compound-based combinations require triple-DAA regimens to suppress resistance .
Key Data Tables
Table 1: IC50 Values of this compound and Comparators Against HCV Genotypes
| Compound | Target | Genotype 1b (IC50, nM) | Genotype 2a (IC50, nM) |
|---|---|---|---|
| This compound | NS5B | 3.8 ± 0.6 | 365 ± 266 |
| BMS-788329 | NS5A | 0.012 ± 0.005 | 0.014 ± 0.007 |
| BMS-605339 | NS3 | 3.5 ± 0.8 | 81 ± 27 |
| MK-0608* | NS5B | N/A | 2.6 log10 decline† |
*Data from MK-0608 monotherapy in mice . †Viremia reduction before rebound.
Research Findings and Clinical Implications
- Resistance Management: this compound monotherapy is inadequate due to rapid RAS emergence (P495S). Combination with NS5A inhibitors (e.g., BMS-788329) and protease inhibitors (e.g., telaprevir) reduces resistance risk but requires careful sequencing to avoid multi-drug-resistant variants .
- Pharmacokinetic Advantage : this compound’s metabolic stability over analogs like BMS-961955 positions it as a preferable candidate for extended dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
